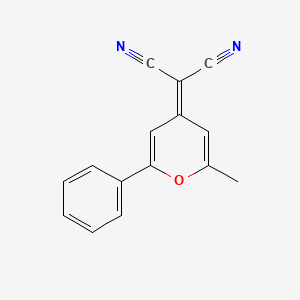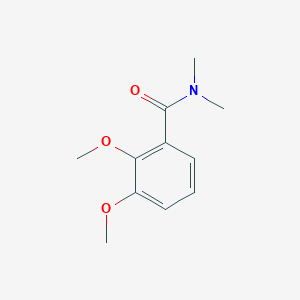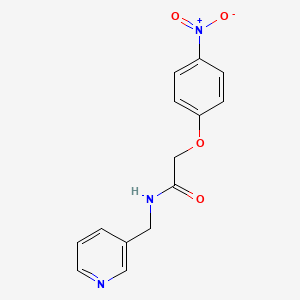
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide, also known as ANCA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANCA is a highly reactive molecule that can be synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide is a highly reactive molecule that can form covalent bonds with thiol groups in proteins and other molecules. This reaction can result in changes in the conformation and activity of proteins, leading to a range of biochemical and physiological effects.
Biochemical and physiological effects:
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cysteine proteases, the induction of apoptosis in cancer cells, and the modulation of intracellular signaling pathways. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide is its high reactivity, which makes it a useful tool for studying thiol-containing molecules in vitro. However, this reactivity can also be a limitation, as it can result in non-specific binding to other molecules and interference with normal cellular processes.
Future Directions
There are many potential future directions for research involving N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide, including the development of new methods for its synthesis and purification, the identification of new applications for its use in scientific research, and the development of new therapeutic agents based on its structure and activity. Further studies are also needed to better understand the biochemical and physiological effects of N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide and its potential as a tool for studying thiol-containing molecules in vivo.
Synthesis Methods
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-nitrophenylacrylamide with 1-azepanethiol in the presence of a catalyst. Another method involves the reaction of 4-nitrophenylacrylamide with 1-azepanethiol in the presence of a base. Both methods result in the formation of N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide as a yellow powder.
Scientific Research Applications
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry. It has been shown to have a range of applications, including as a fluorescent probe for the detection of thiols and as a substrate for the detection of cysteine proteases.
properties
IUPAC Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(17-16(23)18-11-3-1-2-4-12-18)10-7-13-5-8-14(9-6-13)19(21)22/h5-10H,1-4,11-12H2,(H,17,20,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRVNOKPNSYHSU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)



![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)